molecular formula C24H36Cl2N2O3 B2980463 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1216648-34-8

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No. B2980463
CAS RN: 1216648-34-8
M. Wt: 471.46
InChI Key: CWHNNNXUJRVGAK-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H36Cl2N2O3 and its molecular weight is 471.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride involves aminomethylation followed by reduction and conversion through interaction with Grignard reagents. Some derivatives of this compound have demonstrated significant anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, indicating their potential for developing new therapeutic agents with these activities (Gevorgyan et al., 2017).

Antidepressant and Anxiolytic Properties

Research into phenylpiperazine derivatives, including those structurally related to this compound, has shown that these compounds can have dual pharmacological profiles acting as both serotonin reuptake inhibitors and 5-HT1A receptor antagonists. This dual action is theorized to result in rapid and pronounced enhancement of serotonergic neurotransmission, potentially leading to more efficacious treatments for depression with a faster onset of action (Martínez-Esparza et al., 2001).

Molecular Docking and Binding Mechanism Studies

Structural and molecular docking studies of arylpiperazine derivatives similar to this compound reveal their binding mechanisms with biological targets such as α1A-adrenoceptor. These studies provide insights into the compound's bioactivity and aid in the design of highly selective antagonists for therapeutic applications (Xu et al., 2016).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3.2ClH/c1-2-21-8-10-24(11-9-21)29-17-16-28-20-23(27)19-26-14-12-25(13-15-26)18-22-6-4-3-5-7-22;;/h3-11,23,27H,2,12-20H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHNNNXUJRVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.